molecular formula C10H13NO B185295 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol CAS No. 18004-75-6

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Cat. No.: B185295
CAS No.: 18004-75-6
M. Wt: 163.22 g/mol
InChI Key: UEXJDQXPZIDVJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, is a well-known method for synthesizing tetrahydroquinoline derivatives . Another approach involves the reduction of quinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and methyl group at the 2-position contribute to its versatility in chemical reactions and its potential as a pharmacologically active molecule .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXJDQXPZIDVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510161
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18004-75-6
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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